molecular formula C4H11ClF3N3O2S B1378776 (2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride CAS No. 1797189-72-0

(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride

Cat. No. B1378776
M. Wt: 257.66 g/mol
InChI Key: ZPQULIKCFVARKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride” is a chemical compound with the CAS Number: 1797189-72-0 . It has a molecular weight of 257.66 . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The Inchi Code of this compound is 1S/C4H10F3N3O2S.ClH/c5-4(6,7)3-10-13(11,12)9-2-1-8;/h9-10H,1-3,8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 257.66 .

Scientific Research Applications

Nanofiltration Membranes

Liu et al. (2012) synthesized sulfonated aromatic diamine monomers, including derivatives similar to (2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride, for creating thin-film composite (TFC) nanofiltration membranes. These membranes showed enhanced water flux and dye rejection capabilities, owing to the improved surface hydrophilicity contributed by sulfonated monomers (Liu et al., 2012).

Chemical Synthesis

Reeves et al. (2015) discovered that Tris(2,2,2-trifluoroethyl)borate, related to the compound , is an effective reagent for forming various imines. This method allows for the synthesis of different N-sulfinyl, N-toluenesulfonyl, N-(dimethylamino)sulfamoyl, and other aldimines at room temperature, simplifying the reaction process and product isolation (Reeves et al., 2015).

Synthesis of Organic Compounds

Umemoto and Gotoh (1991) synthesized various trifluoroethyl onium triflates, including (2,2,2-trifluoroethyl)phenyliodonium triflate, by treating certain compounds with (2,2,2-trifluoroethyl)phenyliodonium triflate. This demonstrated the compound's utility in generating trifluoromethylated olefins from aldehydes (Umemoto & Gotoh, 1991).

Investigation of Molecular Structures

Haas et al. (1996) focused on synthesizing and studying the crystal and molecular structures of acyclic sulfur−nitrogen compounds, which include derivatives similar to the compound . These studies help in understanding the chemical properties and potential applications of such compounds (Haas et al., 1996).

Synthesis of Amine Derivatives

Fei et al. (2015) used 2,2,2-Trifluoroethyl sulfamate, a compound related to the one , for the efficient synthesis of α-tertiary amine derivatives. This method is noteworthy for its compatibility with a variety of functional groups and moderate to good yields (Fei et al., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N'-(2,2,2-trifluoroethylsulfamoyl)ethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10F3N3O2S.ClH/c5-4(6,7)3-10-13(11,12)9-2-1-8;/h9-10H,1-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQULIKCFVARKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNS(=O)(=O)NCC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride
Reactant of Route 3
Reactant of Route 3
(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride
Reactant of Route 4
(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride
Reactant of Route 5
(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride
Reactant of Route 6
(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.